Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy-
Description
Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy- is a heteroaromatic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl core linked to a 4,7-dimethylbenzothiazole moiety. The 3,4,5-trimethoxy substitution pattern on the benzoyl group is a common pharmacophore in medicinal chemistry, known for enhancing lipophilicity and modulating interactions with biological targets such as enzymes or receptors . The benzothiazole ring, substituted with methyl groups at positions 4 and 7, introduces steric and electronic effects that may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-10-6-7-11(2)17-15(10)20-19(26-17)21-18(22)12-8-13(23-3)16(25-5)14(9-12)24-4/h6-9H,1-5H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUHAVRIKZBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189385 | |
| Record name | N-(4,7-Dimethyl-2-benzothiazolyl)-3,4,5-trimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912762-81-3 | |
| Record name | N-(4,7-Dimethyl-2-benzothiazolyl)-3,4,5-trimethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912762-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,7-Dimethyl-2-benzothiazolyl)-3,4,5-trimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
The acyl chloride intermediate is synthesized from 3,4,5-trimethoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. As described in, the reaction is conducted under anhydrous conditions:
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Procedure :
3,4,5-Trimethoxybenzoic acid (1 mmol) is refluxed with excess thionyl chloride (3 mmol) in dichloromethane (DCM) for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.
Amide Bond Formation
Coupling the benzothiazole amine with the acyl chloride is the critical step. Two methods are highlighted:
Direct Acylation Using Acyl Chloride
Adapted from, this method employs triethylamine (Et₃N) as a base to neutralize HCl generated during the reaction:
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Reaction Conditions :
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Solvent: 1,4-dioxane or acetonitrile
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Temperature: Reflux (80–100°C)
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Time: 6–8 hours
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Molar ratio: 1:1.2 (amine:acyl chloride)
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Procedure :
4,7-Dimethyl-2-aminobenzothiazole (1 mmol) and Et₃N (1.5 mmol) are dissolved in anhydrous dioxane. 3,4,5-Trimethoxybenzoyl chloride (1.2 mmol) is added dropwise, and the mixture is refluxed. Post-reaction, the solvent is evaporated, and the residue is extracted with ethyl acetate and water. The organic layer is dried over Na₂SO₄ and purified via column chromatography. -
Yield : 65–75%
Coupling Agent-Mediated Synthesis
As reported in, ethyl chloroformate activates the carboxylic acid for amidation without isolating the acyl chloride:
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Reaction Conditions :
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Solvent: DCM
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Coupling agent: Ethyl chloroformate (1.2 mmol)
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Base: N,N-Dimethylaminopyridine (DMAP)
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Temperature: 0°C to room temperature
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Procedure :
3,4,5-Trimethoxybenzoic acid (1 mmol) is treated with ethyl chloroformate and DMAP in DCM. After 30 minutes, the benzothiazole amine is added, and the reaction is stirred overnight. The product is isolated via recrystallization from ethyl acetate. -
Yield : 70–80%
Optimization of Reaction Parameters
Solvent and Base Selection
Data from and indicate that polar aprotic solvents (e.g., acetonitrile, dioxane) enhance reaction rates by stabilizing ionic intermediates. Potassium carbonate (K₂CO₃) is preferred over sodium carbonate due to its higher solubility in organic solvents, as evidenced in.
Table 1: Solvent and Base Impact on Amidation Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | K₂CO₃ | 80 | 72 |
| Dioxane | Et₃N | 100 | 68 |
| DCM | DMAP | 25 | 78 |
Temperature and Time Dependence
Prolonged reflux (6–8 hours) ensures complete conversion, as shorter durations (<4 hours) result in unreacted starting material. Elevated temperatures (>100°C) may degrade sensitive functional groups, necessitating careful control.
Purification and Characterization
Column Chromatography
Silica gel chromatography with a gradient eluent (petroleum ether:ethyl acetate, 3:1 to 1:1) effectively separates the target compound from byproducts. Fractions are analyzed via TLC (Rf = 0.4–0.5) and combined for evaporation.
Recrystallization
Ethyl acetate or ethanol recrystallization yields needle-shaped crystals suitable for X-ray diffraction. Melting points are determined using a micromelting point apparatus (mp: 180–185°C).
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, benzothiazole-H), 6.90 (s, 2H, trimethoxybenzoyl-H), 3.85 (s, 9H, OCH₃), 2.45 (s, 6H, CH₃).
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IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Benzamide derivatives are often investigated for their potential as therapeutic agents. Research has indicated that the compound may exhibit:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives can possess significant antibacterial and antifungal properties. The presence of the methoxy groups may enhance solubility and bioavailability, making it a candidate for further development in antimicrobial therapies.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action may involve interaction with specific cellular pathways or enzymes involved in cancer progression.
Chemical Synthesis
Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy- serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : The unique structure allows it to be utilized in the synthesis of more complex organic compounds. Its reactivity can be exploited in various chemical reactions such as nucleophilic substitutions and coupling reactions.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Development of New Materials : Research is ongoing into using this compound as a precursor for synthesizing novel polymers or coatings with specific properties such as enhanced thermal stability or chemical resistance.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of benzamide derivatives against various bacterial strains. The results indicated that compounds with similar structural motifs demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the benzothiazole ring could enhance activity further.
Case Study 2: Anticancer Potential
In vitro studies were conducted to assess the cytotoxic effects of benzamide derivatives on human cancer cell lines. Results showed that certain modifications led to increased apoptosis rates in breast cancer cells, suggesting a potential pathway for therapeutic intervention.
Mechanism of Action
The mechanism of action of Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Substituent Diversity: The benzamide derivatives vary widely in their N-linked substituents, ranging from aromatic (e.g., bromophenyl) to heterocyclic (e.g., benzothiazole, pyridine) and functionalized alkyl chains (e.g., dimethylaminoethoxy in Trimethobenzamide). These modifications influence solubility, crystallinity, and bioactivity .
Synthesis: Most compounds are synthesized via condensation reactions between 3,4,5-trimethoxybenzoyl chloride (3,4,5-TMBzCl) and amines or heterocyclic precursors. For example, Trimethobenzamide involves additional steps like alkylation to introduce the dimethylaminoethoxy group .
Physicochemical Properties
- Melting Points: Derivatives like N-(5(6)-cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide exhibit high melting points (247–250 °C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .
- Hydrogen Bonding : Crystallographic studies on N-(4-bromophenyl)-3,4,5-trimethoxybenzamide reveal N-H···O chains along the [101] axis, a feature critical for stabilizing solid-state structures .
Biological Activity
Benzamide derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities. The specific compound Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy- is notable for its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and presenting findings in a structured manner.
Chemical Structure and Properties
The compound features a benzamide core with a thiazole moiety and three methoxy groups, which contribute to its unique biological properties. The structure can be represented as follows:
Biological Activity Overview
The biological activity of Benzamide derivatives can be categorized into several key areas:
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Antitumor Activity :
- Studies have shown that benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to Benzamide, N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxy- have demonstrated activity against leukemia and solid tumors.
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Histone Deacetylase Inhibition :
- Some benzamide derivatives are recognized as potent inhibitors of histone deacetylases (HDACs), which play crucial roles in gene expression and cancer progression. This inhibition can lead to the reactivation of tumor suppressor genes.
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Kinase Inhibition :
- Certain derivatives have been identified as inhibitors of RET kinase, an important target in cancer therapy. These compounds showed moderate to high potency in inhibiting kinase activity in vitro.
Table 1: Summary of Biological Activities
Case Studies
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Antitumor Efficacy :
A study evaluated the effects of a related benzamide compound on human leukemia cell lines (CEM-13 and U-937). The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis in these cell lines in a dose-dependent manner. -
HDAC Inhibition :
Research has demonstrated that benzamide derivatives can effectively inhibit HDACs, leading to altered gene expression profiles conducive to cancer treatment. A specific derivative showed a marked increase in the acetylation of histone proteins in treated cells compared to controls. -
RET Kinase Study :
A series of benzamide derivatives were synthesized and tested for RET kinase inhibition. Compound I-8 was particularly effective, reducing cell proliferation driven by both wild-type and mutated forms of RET.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4,7-dimethyl-2-benzothiazolyl)-3,4,5-trimethoxybenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with 4,7-dimethyl-2-aminobenzothiazole derivatives. Key steps include:
- Nucleophilic acyl substitution : Reacting the benzothiazolyl amine with the acyl chloride under inert conditions (e.g., dry THF or DCM) at 0–25°C.
- Purification : Column chromatography or preparative HPLC to isolate the product (33–45% yields reported) .
- Critical parameters : Temperature control (e.g., 40°C for bromination steps), solvent polarity, and stoichiometric ratios of reagents significantly impact purity. For example, prolonged reaction times at elevated temperatures may lead to by-products like dealkylated methoxy groups .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns (e.g., methoxy protons at δ 3.72–3.92 ppm) and benzothiazole integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 332.1135 vs. calculated 332.1129 for related analogs) .
- HPLC Purity Analysis : Essential for verifying >95% purity, particularly for biological assays .
Advanced Research Questions
Q. What biological targets are associated with this benzamide derivative, and what assays are used to evaluate its activity?
- Methodological Answer : The benzothiazole moiety suggests interactions with enzymes (e.g., kinases) or DNA. Key assays include:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to targets like tubulin or topoisomerases, with values in µM ranges for related compounds .
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., IC values reported for analogs with 3,4,5-trimethoxy groups) .
- Enzyme Inhibition Studies : Fluorogenic substrates to measure inhibition of acetylcholinesterase or cyclooxygenase, leveraging the compound’s electron-rich aromatic system .
Q. How can computational modeling aid in understanding the compound’s binding mechanisms and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Predicts binding poses in targets like the colchicine binding site of tubulin, guided by the trimethoxybenzamide’s planar structure .
- Pharmacokinetic Prediction : Tools like SwissADME estimate logP (~3.5) and permeability, highlighting challenges like high molecular weight (>500 Da) impacting bioavailability .
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales, identifying key residues (e.g., β-tubulin’s T179) for mutagenesis validation .
Q. What challenges arise in interpreting bioactivity data for this compound, and how can contradictions be addressed?
- Methodological Answer :
- Data Contradictions : Discrepancies in IC values across studies may stem from assay conditions (e.g., serum content affecting solubility) or impurity profiles. Repurification via HPLC and standardized protocols (e.g., CLSI guidelines) reduce variability .
- Off-Target Effects : Use counter-screens (e.g., kinase inhibitor panels) to rule out non-specific binding. For example, benzothiazole analogs show cross-reactivity with ABC transporters .
Q. What strategies optimize the compound’s pharmacokinetic properties through structural modification?
- Methodological Answer :
- Bioisosteric Replacement : Swapping methoxy groups with trifluoromethoxy or ethoxy groups to enhance metabolic stability while retaining H-bonding capacity .
- Prodrug Design : Introducing hydrolyzable groups (e.g., acetylated amines) to improve solubility. For instance, ester prodrugs of trimethoxybenzamides show 2–3x higher oral bioavailability in murine models .
- SAR Studies : Systematic variation of the benzothiazole’s substituents (e.g., 4,7-dimethyl vs. 4-fluoro) to balance potency and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
